molecular formula C10H9NO3 B1348597 Methyl 3-amino-2-benzo[b]furancarboxylate CAS No. 57805-85-3

Methyl 3-amino-2-benzo[b]furancarboxylate

Cat. No. B1348597
CAS RN: 57805-85-3
M. Wt: 191.18 g/mol
InChI Key: OBUMBRZSVRGWFY-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-benzo[b]furancarboxylate” is a synthetic compound used in various scientific experiments, especially in the field of medicinal chemistry. It has a molecular weight of 191.18 g/mol and a molecular formula of C10H9NO3 .


Synthesis Analysis

The synthesis of “Methyl 3-amino-2-benzo[b]furancarboxylate” involves a mixture of 3-aminobenzofuran-2-carboxylic acid methyl ester and urea stirred at 200°C for 2 hours . The reaction mixture is then cooled to room temperature and poured into a sodium hydroxide solution. After removing impurities by filtration, the reactant is acidified (HCl, 2N), and the resulting precipitate is dried to obtain the compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-2-benzo[b]furancarboxylate” consists of 14 heavy atoms, 9 of which are aromatic . The molecule has 2 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-benzo[b]furancarboxylate” is soluble, with a solubility of 0.259 mg/ml or 0.00135 mol/l . It has a high GI absorption and is BBB permeant . Its lipophilicity is measured by Log Po/w (iLOGP) as 1.95 .

Scientific Research Applications

Synthesis and Local Anesthetic Activity

The synthesis of various derivatives of methyl 3-amino-2-benzo[b]furancarboxylate has been explored for their potential local anesthetic activity. Researchers have prepared and tested several 2-dialkylaminoethyl 3-methyl-2-benzo[b]furancarboxylates and related compounds, identifying some as potent local anesthetics (Shafiee et al., 1978).

Transition-Metal-Free Synthesis

A transition-metal-free synthesis method for 2-substituted methyl benzo[b]furan-3-carboxylates has been developed, offering a concise, efficient, and cost-effective pathway for the synthesis of these compounds. This method provides excellent yields without the need for conventional flash column chromatography for purification, highlighting a significant advancement in the synthetic approach (Kang et al., 2015).

Cytotoxic Potential

The cytotoxic potential of derivatives of 2- and 3-benzo[b]furancarboxylic acids has been evaluated, with several compounds exhibiting significant activities against human cancer cell lines. This research underscores the potential of these derivatives in cancer treatment and the importance of their structural characterization for further development (Kossakowski et al., 2005).

Fluorine-Containing Derivatives

The synthesis of fluorine-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates demonstrates the versatility of these compounds. Prepared in a single step through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, these fluorine-containing derivatives highlight the potential for further chemical exploration and application (Ramarao et al., 2004).

Eco-Friendly Corrosion Inhibitor

Amino acid derivatives related to benzo[b]furan compounds have been investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. This research provides insight into the application of these compounds beyond their pharmaceutical and synthetic utility, showcasing their potential in industrial and environmental applications (Yadav et al., 2015).

Safety and Hazards

“Methyl 3-amino-2-benzo[b]furancarboxylate” is classified with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust, smoke, mist, or gas), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 3-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUMBRZSVRGWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350133
Record name Methyl 3-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-benzo[b]furancarboxylate

CAS RN

57805-85-3
Record name Methyl 3-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-(2-cyanophenoxy)ethanoate (3.82 g, 20 mmol) in DMSO (40 mL) is added dropwise to a suspension of NaH (0.84 g, 21 mmol) and DMSO (10 mL) stirred under N2 at 25° C. After 10 min the mixture is poured onto ice water and extracted with ether. The combined extracts are washed with water, saturated brine and dried (MgSO4). After removal of the solvent under reduced pressure, methyl 3-aminobenzo[b]furan-2-carboxylate (2.15 g, 56%) is obtained as a yellow solid. 1H NMR (DMSO) δ7.95 (1H, d, J=7.7 Hz), 7.48 (2H, d, J=3.4 Hz), 7.29-7.22 (1H, m), 6.40 (2H, brs), 3.80 (3H, s).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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